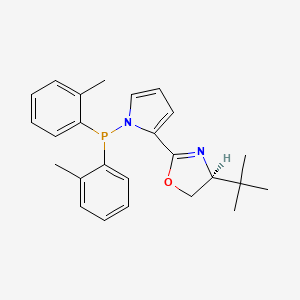
aluminum;(Z)-4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum acetylacetonate is a coordination complex derived from the reaction between aluminum ions and acetylacetone. It is a white to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum acetylacetonate can be synthesized by reacting aluminum chloride with acetylacetone. The reaction typically involves the following steps:
- Dissolve aluminum chloride in an organic solvent.
- Add acetylacetone to the solution.
- Adjust the pH to facilitate the formation of the complex.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, aluminum acetylacetonate can be produced by:
- Adding aluminum powder to a reactor containing water.
- Heating the mixture to around 65°C.
- Slowly adding acetylacetone while maintaining the temperature.
- Adjusting the pH with sulfuric acid and sodium hydroxide.
- Cooling the reaction mixture and isolating the product by filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Ligand exchange reactions using different ligands and solvents.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Aluminum metal.
Substitution: Various aluminum complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Aluminum acetylacetonate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of bio-compatible materials.
Medicine: Utilized in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Applied in the production of coatings, ceramics, and as a precursor for chemical vapor deposition (CVD) of aluminum oxide films .
Wirkmechanismus
The mechanism of action of aluminum acetylacetonate involves the formation of a chelate ring where the acetylacetonate ligands coordinate with the aluminum ion. This coordination enhances the stability and reactivity of the compound. In catalytic applications, the aluminum center can facilitate various chemical transformations by providing a reactive site for substrate molecules .
Vergleich Mit ähnlichen Verbindungen
- Zinc acetylacetonate
- Iron acetylacetonate
- Copper acetylacetonate
- Nickel acetylacetonate
Comparison:
- Stability: Aluminum acetylacetonate is more stable compared to some other metal acetylacetonates due to the strong chelation effect.
- Reactivity: It exhibits unique reactivity patterns, particularly in oxidation and substitution reactions.
- Applications: While other metal acetylacetonates are also used in catalysis and material science, aluminum acetylacetonate is particularly favored for its role in CVD processes and the production of high-purity aluminum oxide films .
Eigenschaften
Molekularformel |
C15H21AlO6 |
|---|---|
Molekulargewicht |
324.30 g/mol |
IUPAC-Name |
aluminum;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI-Schlüssel |
KILURZWTCGSYRE-LNTINUHCSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Al+3] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)


![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)

